4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine
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Overview
Description
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine is an organic compound with the molecular formula C14H20N2O5 and a molecular weight of 296.319 g/mol . This compound is characterized by its morpholine ring, which is substituted with a 3-(2-methoxy-4-nitrophenoxy)propyl group. It is a white crystalline solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(2-methoxy-4-nitrophenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-Methoxy-4-propylphenoxy)propyl]morpholine: Similar structure but with a propyl group instead of a nitro group.
4-[3-(2-Methoxy-4-chlorophenoxy)propyl]morpholine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[3-(2-methoxy-4-nitrophenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H20N2O5/c1-19-14-11-12(16(17)18)3-4-13(14)21-8-2-5-15-6-9-20-10-7-15/h3-4,11H,2,5-10H2,1H3 |
InChI Key |
SFNZIMQTRGQWJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCOCC2 |
Origin of Product |
United States |
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